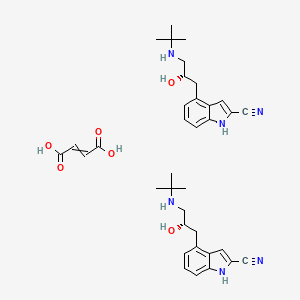

S(-)-Cyanopindolol hemifumarate salt

説明

BenchChem offers high-quality S(-)-Cyanopindolol hemifumarate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S(-)-Cyanopindolol hemifumarate salt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

but-2-enedioic acid;4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H21N3O.C4H4O4/c2*1-16(2,3)18-10-13(20)7-11-5-4-6-15-14(11)8-12(9-17)19-15;5-3(6)1-2-4(7)8/h2*4-6,8,13,18-20H,7,10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t2*13-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMPVRLLSWKHEA-DHHADUQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: S(-)-Cyanopindolol Hemifumarate Mechanism of Action

Executive Summary

S(-)-Cyanopindolol (S-CYP) , formulated as the hemifumarate salt , is a high-affinity, non-selective

This guide details the molecular mechanism of S-CYP, its structural interaction with G-Protein Coupled Receptors (GPCRs), and the validated experimental protocols for its use in competitive binding assays.

Part 1: Molecular Pharmacology & Chemical Identity

Chemical Structure and Properties

S(-)-Cyanopindolol is the levorotatory isomer of cyanopindolol, a derivative of pindolol with a nitrile group on the indole ring. The hemifumarate salt form enhances aqueous solubility and stability, critical for preparing consistent assay buffers.

| Property | Specification |

| Chemical Name | 4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1H-indole-2-carbonitrile hemifumarate |

| Active Isomer | S(-) (Levo-rotatory) |

| Primary Targets | |

| Binding Affinity ( | |

| Functional Mode | Antagonist / Inverse Agonist (Context-dependent Partial Agonist at 5-HT |

Receptor Selectivity Profile

S-CYP is non-selective between

- -Adrenergic Receptors: S-CYP binds with extraordinarily high affinity (pM range), stabilizing the receptor in an inactive conformation.

-

Serotonin Receptors: S-CYP exhibits nanomolar affinity for 5-HT

and 5-HT

Part 2: Mechanism of Receptor Interaction

Structural Basis of Antagonism

The mechanism of action for S-CYP is defined by its ability to occupy the orthosteric binding pocket of the GPCR without inducing the conformational changes required for signal transduction.

-

Binding Pocket Entry: S-CYP enters the catecholamine binding pocket located within the transmembrane (TM) bundle.

-

Ionic Locking: The protonated amine of S-CYP forms a salt bridge with the conserved Aspartate residue (Asp113 in

-AR) on TM3. -

Steric Blockade: The bulky indole-nitrile group interacts with TM5 and TM6. Crucially, unlike full agonists (e.g., isoproterenol), S-CYP prevents the inward collapse of the binding pocket .

-

Helix Stabilization: Crystal structures (e.g., Turkey

-AR) reveal that cyanopindolol stabilizes the receptor in a conformation where TM6 does not undergo the large outward movement necessary to open the intracellular G-protein binding cleft [2]. This physically blocks

Pathway Visualization

The following diagram illustrates the differential signaling blockade by S-CYP compared to an agonist.

Caption: Comparative mechanism of S-CYP acting as a steric blocker (right branch) versus standard agonist signaling (left branch).

Part 3: Experimental Applications & Protocols

The Self-Validating Binding Assay

To use S-CYP effectively, one must employ a Competition Binding Assay . Because S-CYP binds both

Protocol:

-Adrenergic Receptor Quantification

Materials:

-

Radioligand:

I-Cyanopindolol (2200 Ci/mmol).[2] -

Cold Ligand: S(-)-Cyanopindolol hemifumarate (for non-specific binding determination).

-

Masking Agents: CGP 20712A (

selective) or ICI 118,551 ( -

Buffer: 25 mM Tris-HCl, 154 mM NaCl, pH 7.4.

Step-by-Step Workflow:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat heart or cortex) in ice-cold Tris-buffer.

-

Centrifuge at 500 x g (10 min) to remove debris.

-

Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

-

Resuspend pellet in assay buffer. Validation: Protein concentration should be 20–50

g per well.

-

-

Incubation Setup (The "Matrix"):

-

Total Binding (TB): Membrane +

I-CYP (approx. 50 pM). -

Non-Specific Binding (NSB): Membrane +

I-CYP + 1 -

Subtype Definition:

-

To measure

only : Add 100 nM ICI 118,551 (blocks -

To measure

only : Add 300 nM CGP 20712A (blocks

-

-

-

Equilibrium: Incubate at 37°C for 60 minutes. Note: S-CYP has slow dissociation kinetics; ensure full equilibrium is reached.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

-

Quantification: Count radioactivity (CPM) in a gamma counter.

Assay Workflow Diagram

Caption: Standardized workflow for radioligand binding assays using S-CYP.

Part 4: Data Analysis & Interpretation[4]

Successful application of S-CYP relies on accurate data processing.

Quantitative Parameters

| Parameter | Definition | Typical Value (Rat Heart) |

| Dissociation constant (Affinity). Lower = tighter binding. | 20–40 pM | |

| Maximum binding capacity (Receptor Density). | 20–50 fmol/mg protein | |

| Concentration displacing 50% of radioligand. | Dependent on competitor |

Calculating Specific Binding

Scatchard Analysis Warning

While historically common, linear Scatchard transformations distort error. Non-linear regression (e.g., one-site binding hyperbola) is the authoritative standard for analyzing S-CYP saturation data [3].

Part 5: Safety & Handling

Chemical Safety (Hemifumarate Salt)

-

Toxicity: S-CYP is a potent beta-blocker. Accidental ingestion or inhalation can cause bradycardia and hypotension.

-

Handling: Wear nitrile gloves and a mask. Handle the powder in a fume hood to prevent aerosolization.

Radiological Safety ( I-CYP)

-

Shielding:

I emits low-energy gamma/X-rays. Use thin lead or leaded acrylic shielding. -

Volatility: Iodinated compounds can release volatile iodine. Monitor thyroid uptake if handling high activities.

References

-

Newman-Tancredi, A., et al. (1998).[3] "Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors." Neuropsychopharmacology, 18(5), 395-398.[3] Link

-

Warne, T., et al. (2008). "Structure of a beta1-adrenergic G-protein-coupled receptor." Nature, 454(7203), 486-491. Link

- Motulsky, H. J., & Christopoulos, A. (2003). "Fitting models to biological data using linear and nonlinear regression: a practical guide to curve fitting." GraphPad Software Inc.

-

Engel, G., et al. (1981).[4] "(+/-)[125Iodo]cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig." Naunyn-Schmiedeberg's Archives of Pharmacology, 317(4), 277-285.[1] Link

Sources

- 1. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective beta-antagonists are equally and highly potent at 5-HT sites in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

S(-)-Cyanopindolol: Structure-Activity Relationship & Technical Guide

[1]

Content Type: Technical Whitepaper Audience: Researchers, Pharmacologists, and Drug Discovery Scientists Focus: Molecular Pharmacology, Radioligand Binding Protocols, and Structural Biology

Executive Summary

S(-)-Cyanopindolol (S-CYP) represents the gold standard in

While primarily utilized as an iodinated radioligand (

Molecular Architecture & SAR

The potency of S(-)-Cyanopindolol arises from a specific arrangement of pharmacophores that optimize fit within the orthosteric binding pocket of Class A GPCRs.

The Aryloxypropanolamine Scaffold

Like its parent compound pindolol, S-CYP belongs to the aryloxypropanolamine class. The core structure consists of three distinct domains:

-

The "Head" (Indole Ring): Mimics the catechol ring of endogenous catecholamines (epinephrine/norepinephrine) but provides greater hydrophobic bulk, facilitating van der Waals interactions with transmembrane helices (TM) 5 and 6.

-

The "Linker" (2-hydroxy-3-aminopropoxy chain): Contains a chiral center.[1][2] The (S)-enantiomer (levorotatory) is the active form, positioning the hydroxyl group to form essential hydrogen bonds with Asp113 (in

-AR) or Asp121 (in -

The "Tail" (Amine): A bulky secondary amine (typically isopropyl in

I-ICYP, though tert-butyl variants exist in chemical libraries).[1] This group forms a critical salt bridge with the conserved aspartate residue in TM3.

The Nitrile Modification (The "Cyanopindolol Effect")

The defining feature of S-CYP is the carbonitrile group (-CN) attached to the indole ring, typically at the C2 position.

-

Electronic Effect: The electron-withdrawing nature of the cyano group alters the pKa of the indole nitrogen, modifying the electrostatic potential of the aromatic system.

-

Binding Kinetics: Structural studies (Warne et al., 2008) reveal that the cyano group interacts with residues in Extracellular Loop 2 (EL2) , specifically forming weak hydrogen bonds with Thr203 or Phe201 (in turkey

models). This interaction acts as a "lid," slowing the dissociation rate (

Structural Visualization

The following diagram illustrates the key pharmacophore interactions between S-CYP and the

Figure 1: Pharmacophore map detailing the binding mode of S-CYP within the

Receptor Pharmacology & Selectivity Profile[1]

Researchers must navigate the "selectivity trap" when using S-CYP. While it is a

Affinity Data

| Receptor Subtype | Affinity ( | Role of S-CYP | Notes |

| 10.5 - 11.0 | Antagonist | High affinity; slow dissociation.[1] | |

| 10.5 - 11.0 | Antagonist | Non-selective between | |

| ~8.5 - 9.0 | Partial Agonist | Lower affinity than | |

| 5-HT | 8.0 - 9.0 | Antagonist | CRITICAL: Requires masking with 5-HT or 8-OH-DPAT. |

| 5-HT | 8.0 - 9.0 | Antagonist | High density in rodent brain; major source of NSB.[1] |

The "Selectivity Trap"

In tissues rich in serotonin receptors (e.g., hippocampus, cortex), up to 50% of

-

Solution: When assaying for

-receptors in CNS tissue, the incubation buffer must contain 10

Technical Protocol: I-Cyanopindolol Binding Assay

This protocol is designed for membrane preparations (HEK293 cells or tissue homogenates).[1] It incorporates a self-validating step using PEI-coated filters to minimize the "filter effect" caused by the lipophilicity of iodinated ligands.

Reagents & Preparation

-

Ligand:

I-Cyanopindolol (2200 Ci/mmol). -

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

, pH 7.4.[1] -

Displacing Agent (NSB): 1

M Propranolol (defines non-specific binding).[1] -

Filter Pre-treatment: 0.3% Polyethyleneimine (PEI) in water.[1]

Step-by-Step Workflow

Step 1: Filter Preparation (Crucial for Trustworthiness) S-CYP is highly lipophilic and binds to glass fiber filters.[1]

-

Action: Soak Whatman GF/C filters in 0.3% PEI for at least 1 hour at 4°C.

-

Why: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged amine tail of S-CYP from sticking non-specifically.

Step 2: Incubation

-

Total Volume: 250

L.[1] -

Mix:

-

25

L Radioligand ( -

25

L Competitor (Buffer for Total, Propranolol for NSB). -

200

L Membrane Suspension (20-50

-

-

Condition: Incubate at 37°C for 60-90 minutes.

-

Note: Equilibrium is slow due to high affinity.[1] Do not shorten this step.

Step 3: Termination & Filtration

-

Rapidly filter through the PEI-treated GF/C filters using a cell harvester.

-

Wash: 3 x 4 mL ice-cold wash buffer (Tris-HCl).

-

Why: Cold buffer prevents dissociation of the specifically bound ligand during the wash phase.

Step 4: Detection

-

Dry filters and count in a gamma counter.

Experimental Logic Diagram

Figure 2: Validated workflow for

Data Interpretation & Troubleshooting

Scatchard Analysis

A linear Scatchard plot (Bound/Free vs. Bound) indicates a single population of binding sites.

-

Curvilinear Plot? Suggests two possibilities:

The "Hook" Effect

If specific binding decreases at very high protein concentrations, you may be depleting the radioligand (Free ligand < 10% of Total). Ensure that

References

-

Warne, T., et al. (2008). Structure of a

-adrenergic G-protein-coupled receptor.[1][3][4] Nature, 454(7203), 486-491. -

Engel, G., et al. (1981).[5] (-)-[125I]Cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig. Naunyn-Schmiedeberg's Archives of Pharmacology, 317(4), 277-285.

-

Hoyer, D., & Engel, G. (1983).[6] Binding of 125I-cyanopindolol to beta-1-adrenoceptors in a high and low affinity state.[6] Journal of Receptor Research, 3(1-2), 45-59.[6]

-

PubChem Database. Cyanopindolol (CID 155346).[1][6][7] National Center for Biotechnology Information. [1]

-

IUPHAR/BPS Guide to Pharmacology. Beta-adrenoceptors.

Sources

- 1. Iodocyanopindolol | C15H18IN3O2 | CID 68618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. The 2.1 Å Resolution Structure of Cyanopindolol-Bound β1-Adrenoceptor Identifies an Intramembrane Na+ Ion that Stabilises the Ligand-Free Receptor | PLOS One [journals.plos.org]

- 4. The 2.1 Å Resolution Structure of Cyanopindolol-Bound β1-Adrenoceptor Identifies an Intramembrane Na+ Ion that Stabilises the Ligand-Free Receptor | PLOS One [journals.plos.org]

- 5. Selective beta-antagonists are equally and highly potent at 5-HT sites in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyanopindolol - Wikipedia [en.wikipedia.org]

- 7. Cyanopindolol | C16H21N3O2 | CID 155346 - PubChem [pubchem.ncbi.nlm.nih.gov]

S(-)-Cyanopindolol: Binding Affinity, Specificity, and Experimental Protocols

Content Type: Technical Guide & Whitepaper Audience: Researchers, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Gold Standard Ligand

S(-)-[125I]-Cyanopindolol (often abbreviated as [125I]CYP) is the preeminent radioligand for characterizing

However, its utility is a double-edged sword. CYP is not subtype-selective between

This guide details the binding kinetics, cross-reactivity profiles, and a validated experimental protocol to ensure data integrity.

Pharmacology & Binding Profile[1][2][3][4][5][6][7][8][9]

Affinity Constants ( / )

The following values represent consensus data from rodent and human tissue preparations. Note the critical overlap between

| Receptor Subtype | Affinity ( | Ligand Function | Notes |

| 20 – 40 pM | Antagonist | Non-selective vs | |

| 20 – 40 pM | Antagonist | Non-selective vs | |

| > 100 nM * | Antagonist | Low affinity. CYP is generally not suitable for labeling | |

| 5-HT1A | 2 – 6 nM | Partial Agonist | Significant cross-reactivity. Must be masked in brain tissue assays. |

| 5-HT1B (Rat) | 0.2 – 0.5 nM | Antagonist | CRITICAL INTERFERENCE. Affinity is dangerously close to |

| 5-HT1D | ~3 nM | Antagonist | Human homolog of rat 5-HT1B. |

Technical Insight: The S(-) isomer is the bioactive enantiomer. Commercial [125I]CYP is almost exclusively supplied as the S(-) isomer. R(+) isomers of beta-blockers generally exhibit significantly lower affinity (100-fold less), serving as useful negative controls in stereoselectivity assays.

The Selectivity Problem

Because CYP binds

Experimental Methodology: The "Masking" Strategy

To ensure scientific integrity, every assay must be designed as a logical subtraction . The diagram below illustrates the decision tree for isolating specific receptor densities.

Logic Flow for Subtype Isolation

Figure 1: The "Masking" Strategy. To quantify a specific subtype, one must block all competing high-affinity sites. Note that Propranolol (used for NSB) blocks both

Validated Protocol: Membrane Binding Assay

Principle: Equilibrium binding of [125I]CYP to membrane preparations, terminated by rapid vacuum filtration.

Reagents & Buffers[11]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

, 0.5 mM EDTA.-

Add fresh: 0.1% Ascorbic Acid (prevents oxidation of catecholamines if using agonists) and 0.1% BSA (reduces ligand sticking to plastic).

-

-

Radioligand: S(-)-[125I]-Cyanopindolol (NEX189 or equivalent). Target final concentration: 20–50 pM (approx.

). -

Masking Agents:

-

ICI 118,551: Selective

antagonist. -

CGP 20712A: Selective

antagonist. -

Serotonin (5-HT): Saturates 5-HT receptors.

-

Step-by-Step Workflow

-

Membrane Preparation:

-

Homogenize tissue (e.g., heart, brain, lung) in ice-cold buffer.

-

Centrifuge at 20,000 x g for 15 min. Resuspend pellet.[2] Repeat wash 2x to remove endogenous neurotransmitters.

-

Final resuspension: 50–100

g protein per assay tube.

-

-

Incubation Setup (Total Volume 250

L):-

Tube A (Total Binding): Buffer + Membranes + [125I]CYP.

-

Tube B (Non-Specific Binding): Buffer + Membranes + [125I]CYP + 1

M Propranolol . -

Tube C (Experimental): Buffer + Membranes + [125I]CYP + Test Compound (or Masking Agent).

-

-

Equilibrium:

-

Incubate at 37°C for 60–90 minutes . (Note: 4°C is used for intact cells to prevent internalization, but 37°C is standard for membranes).

-

-

Termination:

-

Pre-soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Crucial: PEI creates a positive charge on the filter, trapping the negatively charged membranes while reducing free ligand binding to the filter.

-

Rapid vacuum filtration using a cell harvester (e.g., Brandel or PerkinElmer).

-

Wash 3x with 5 mL ice-cold wash buffer.

-

-

Quantification:

-

Count filters in a gamma counter.

-

Figure 2: Standard Radioligand Binding Workflow. The PEI pre-soak step is critical for reducing filter background noise.

Data Analysis & Interpretation

Saturation Binding (Determining and )[11]

-

Perform assay with increasing concentrations of [125I]CYP (e.g., 5 pM to 500 pM).

-

Scatchard (Rosenthal) Plot:

-

X-axis: Bound (fmol/mg).

-

Y-axis: Bound/Free.

-

Linear: Indicates a single binding site (or equal affinity for present sites).

-

Curvilinear: Indicates multiple sites (e.g.,

and

-

Competition Binding (Determining )

-

Fixed [125I]CYP (~20 pM) + increasing concentrations of competitor.

-

Use the Cheng-Prusoff Equation to calculate

:-

Where

is the radioligand concentration and

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Non-Specific Binding (NSB) | Ligand sticking to filters. | Mandatory: Pre-soak filters in 0.3% PEI. Add 0.1% BSA to assay buffer.[3] |

| Ligand Depletion | Too much receptor protein. | Ensure <10% of total radioligand is bound. Dilute membrane protein. |

| Biphasic Curves | Mixed receptor population. | You failed to mask a subtype. Check for 5-HT cross-reactivity. Add 10 |

| Low Specific Signal | Receptor degradation. | Add protease inhibitors. Ensure membranes are kept on ice until incubation. |

Safety & Handling

-

Isotope: Iodine-125 (Gamma emitter, Half-life ~60 days).

-

Shielding: Lead shielding is required.

-

Volatility: Unlike Tritium, I-125 can be volatile in acidic solutions or if oxidized. Do not acidify liquid waste containing I-125. Keep buffers at neutral pH.

References

-

Engel, G., et al. (1981). "(+/-)[125Iodo]cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

-

Hoyer, D., et al. (1985). "Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol." European Journal of Pharmacology. Link

-

Pauwels, P. J., et al. (1990). "Characteristics of 125I-iodocyanopindolol binding to beta-adrenergic and serotonin-1B receptors of rat brain: selectivity of beta-adrenergic agents." Japanese Journal of Pharmacology. Link

-

Hoffmann, C., et al. (2004). "A Fluo-4-based cell-based assay for high-throughput screening of beta1-adrenoceptor ligands." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

-

Baker, J. G. (2005). "The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors." British Journal of Pharmacology.[5] Link

Sources

- 1. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 3. genscript.com [genscript.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Investigating High and Low Affinity States of β-Adrenoceptors with Cyanopindolol

A Technical Guide for Pharmacological Characterization

Executive Summary

The characterization of G-protein coupled receptor (GPCR) signaling efficacy relies heavily on distinguishing between the receptor's G-protein-coupled (high affinity) and uncoupled (low affinity) conformations. While [125I]-Cyanopindolol (CYP) is classically categorized as a high-affinity antagonist, it serves as the critical "reporter" probe in competition binding assays designed to resolve these states.

This guide details the experimental framework for using CYP to investigate the Ternary Complex Model in β-adrenoceptors. By displacing CYP with agonists in the presence and absence of guanine nucleotides (GTP analogs), researchers can quantify the fraction of receptors functionally coupled to G-proteins (

Part 1: Theoretical Framework

The Ternary Complex Model

The β-adrenoceptor exists in equilibrium between two primary conformational states regarding G-protein interaction.

-

Low Affinity State (R): The receptor is uncoupled from the G-protein.

-

High Affinity State (RG): The receptor is physically coupled to the heterotrimeric G-protein (

), stabilizing a conformation that binds agonists with high affinity.

The Role of Cyanopindolol:

CYP is an antagonist (with weak partial agonist activity at specific subtypes like

-

Experiment: When a full agonist (e.g., Isoprenaline) competes against CYP, it differentiates between the populations.

-

Result: In the absence of GTP, the agonist displacement curve is biphasic (recognizing both R and RG).

-

The GTP Shift: Adding a non-hydrolyzable GTP analog (e.g., Gpp(NH)p) uncouples the G-protein, collapsing the population entirely to the Low Affinity state (R). The curve becomes monophasic and shifts to the right.

Figure 1: The Ternary Complex Model. Agonists stabilize the L-R-G complex (High Affinity). GTP binds to the G-protein, causing dissociation and reverting the receptor to the Low Affinity state.

Part 2: Experimental Protocol

Phase 1: Membrane Preparation (Critical Step)

Objective: Isolate plasma membranes while preserving G-protein functionality. Harsh homogenization or lack of Mg²⁺ can uncouple receptors, yielding false negatives (only low affinity detected).

Reagents:

-

Lysis Buffer: 10 mM Tris-HCl, 2 mM EDTA, pH 7.4 (Hypotonic lysis).

-

Resuspension/Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Note:MgCl₂ is mandatory to stabilize the High Affinity state.

-

Workflow:

-

Harvest: Scrape cells (e.g., HEK293, CHO) or mince tissue (Heart/Lung) in ice-cold Lysis Buffer.

-

Homogenization: Use a Polytron (bursts of 5s) or Dounce homogenizer. Avoid heat generation.

-

Centrifugation 1: 500 x g for 10 min (Remove nuclei/debris). Save Supernatant.

-

Centrifugation 2: 40,000 x g for 20 min (Pellet membranes).

-

Wash: Resuspend pellet in Assay Buffer and re-centrifuge (removes endogenous GTP).

-

Storage: Resuspend in Assay Buffer (-80°C).

Phase 2: [125I]-Cyanopindolol Competition Binding

Objective: Generate agonist competition curves ± Gpp(NH)p.[2]

Assay Matrix:

| Component | Tube A (Total Binding) | Tube B (Non-Specific) | Tube C (Agonist Curve) | Tube D (Agonist + GTP) |

| Membranes | 20-50 µg | 20-50 µg | 20-50 µg | 20-50 µg |

| [125I]-CYP | ~50 pM ( | ~50 pM | ~50 pM | ~50 pM |

| Competitor | Buffer | 1 µM Propranolol | Agonist ( | Agonist ( |

| Modulator | Buffer | Buffer | Buffer | 100 µM Gpp(NH)p |

Step-by-Step:

-

Preparation: Dilute [125I]-CYP to ~50-100 pM (approx.

value). -

Incubation: Mix components in 96-well plates or tubes (Total Vol: 250 µL).

-

Equilibrium: Incubate for 60-90 min at 25°C (or 37°C, though 25°C preserves stability).

-

Termination: Rapid filtration through GF/C filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Wash: 3x with ice-cold wash buffer (50 mM Tris-HCl).

-

Counting: Measure radioactivity (CPM) in a gamma counter.

Figure 2: Experimental Workflow for GTP-Shift Assay.

Part 3: Data Analysis & Interpretation

Data should be analyzed using non-linear regression (e.g., GraphPad Prism).

The Models

Fit the "Agonist Only" data to both One-site and Two-site competition models.

-

One-site fit:

-

Two-site fit:

Validation Criteria (Self-Validating System)

Use the F-test to compare fits.

-

Biphasic Curve (No GTP): The Two-site model should be statistically superior (p < 0.05). This confirms the presence of High and Low affinity states.[3][4]

-

Monophasic Curve (+ GTP): The curve should shift rightward, and the One-site model should suffice. The

here should match the

Calculating Affinity ( )

Convert

- = Concentration of [125I]-CYP.[5]

- = Dissociation constant of [125I]-CYP (determined via Saturation Binding).

Summary of Expected Results

| Parameter | Agonist Alone (Control) | Agonist + Gpp(NH)p | Interpretation |

| Curve Shape | Shallow (Hill slope < 1.0) | Steep (Hill slope ~ 1.[2]0) | Shallow slope indicates mixed populations. |

| Best Fit Model | Two-Site Competition | One-Site Competition | GTP eliminates the high-affinity population. |

| Resolves | Resolves only | ||

| % High Affinity | Typically 20-50% ( | ~0% | Represents % of receptors coupled to Gs. |

Part 4: Troubleshooting & Advanced Nuances

"Propranolol-Resistant" Binding

Issue: In some tissues (e.g., soleus muscle, lung), a portion of [125I]-CYP binding is not displaced by Propranolol but is displaced by serotonin or atypical ligands.

Cause: CYP has high affinity for 5-HT1A/1B receptors .

Solution: Always include 1-10 µM Serotonin (5-HT) or use a highly selective β-blocker (like Betaxolol for

Pseudo-High Affinity (Isomerism)

Issue: Using racemic (±) Cyanopindolol. Cause: The (+) and (-) enantiomers have different affinities.[3][4][5][6][7] This can create artificial biphasic curves even without G-protein coupling. Solution: Always use (-)-[125I]-Cyanopindolol .

CYP Partial Agonism

While typically an antagonist, CYP can act as a partial agonist at

References

-

Hoyer, D., & Engel, G. (1983). Binding of 125I-cyanopindolol to beta-1-adrenoceptors in a high and low affinity state.[3] Journal of Receptor Research, 3(1-2), 45-59.[3][4] Link

-

Engel, G., et al. (1981). (+/-)[125Iodo]cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig. Naunyn-Schmiedeberg's Archives of Pharmacology, 317(4), 277-285. Link

-

Warne, T., et al. (2011). The structural basis for agonist and partial agonist action on a β1-adrenergic receptor. Nature, 469, 241–244.[8] Link[8]

-

Miller-Gallacher, J.L., et al. (2014). The 2.1 Å Resolution Structure of Cyanopindolol-Bound β1-Adrenoceptor Identifies an Intramembrane Na+ Ion that Stabilises the Ligand-Free Receptor.[9] PLoS ONE, 9(3): e92727.[9] Link

-

Pontier, S.M., et al. (2008). Cholesterol-dependent separation of the beta2-adrenergic receptor from its partners determines signaling efficacy.[10] The EMBO Journal, 27, 2557-2569. Link

Sources

- 1. Characteristics of cyanopindolol analogues active at the beta 3-adrenoceptor in rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)-[125I]pindolol binding to the human platelet beta-adrenoceptor: characterisation and agonist interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Binding of 125I-cyanopindolol to beta-1-adrenoceptors in a high and low affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of propranolol-resistant (-)-[125I]-cyanopindolol binding sites in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Demonstration of human platelet beta-adrenergic receptors using 125I-labeled cyanopindolol and 125I-labeled hydroxybenzylpindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The 2.1 Å Resolution Structure of Cyanopindolol-Bound β1-Adrenoceptor Identifies an Intramembrane Na+ Ion that Stabilises the Ligand-Free Receptor | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Characterizing β-Adrenergic Receptor Subtypes Using S(-)-Cyanopindolol: An Application & Protocol Guide

Introduction: The Significance of β-Adrenergic Receptor Subtype Characterization

β-Adrenergic receptors (β-ARs) are integral members of the G-protein coupled receptor (GPCR) superfamily and are pivotal in mediating the physiological effects of the catecholamines, epinephrine, and norepinephrine.[1] These receptors are central to the regulation of cardiovascular function, with their stimulation being a primary control point for modulating heart rate and myocardial contractility.[2] To date, three primary subtypes have been molecularly identified: β1, β2, and β3.[2][3] These subtypes exhibit distinct tissue distribution and physiological roles. For instance, the non-failing human heart expresses approximately 80% β1-ARs and 20% β2-ARs.[2][4] The β3-AR subtype is primarily associated with metabolic regulation.[2] Given their critical roles in both normal physiology and various disease states, the ability to accurately characterize the expression and pharmacological properties of these subtypes is paramount for both basic research and therapeutic development.

S(-)-Cyanopindolol, particularly in its iodinated form ([¹²⁵I]-S(-)-Cyanopindolol), has emerged as a powerful tool for these studies. It is a high-affinity, non-selective antagonist that binds to β-adrenergic receptors.[5] Its high specific radioactivity and affinity make it an ideal radioligand for quantifying receptor density and affinity through binding assays.[5] This guide provides a comprehensive overview and detailed protocols for utilizing S(-)-Cyanopindolol to characterize β-adrenergic receptor subtypes.

The Advantages of S(-)-Cyanopindolol in β-AR Characterization

S(-)-Cyanopindolol offers several key advantages for researchers studying β-adrenergic receptors:

-

High Affinity: It binds to β-adrenergic receptors with a very high affinity, with dissociation constants (Kd) in the picomolar range.[5][6][7] This allows for the use of low radioligand concentrations, minimizing non-specific binding and enabling the detection of low receptor densities.

-

Non-Subtype-Selective Binding: S(-)-Cyanopindolol does not discriminate between β1 and β2 subtypes, making it an excellent universal radioligand for determining the total β-AR population in a given tissue or cell preparation.[5] This property is crucial for subsequent competition assays to delineate subtype ratios.

-

High Specificity: Unlike some other β-adrenergic radioligands, [¹²⁵I]-Cyanopindolol shows negligible affinity for α-adrenergic or serotonin receptors, ensuring that the observed binding is specific to the β-AR population.[5]

-

Versatility: It can be used in a variety of assay formats, including saturation binding assays to determine receptor number (Bmax) and affinity (Kd), and competition binding assays to determine the affinity (Ki) of other unlabeled ligands.

Core Experimental Workflow

The characterization of β-adrenergic receptor subtypes using S(-)-Cyanopindolol typically follows a multi-step experimental workflow. This process begins with the preparation of high-quality cell membranes, followed by radioligand binding assays to determine receptor properties, and functional assays to assess the physiological response to receptor antagonism.

Caption: A typical experimental workflow for β-AR subtype characterization.

Detailed Protocols

Protocol 1: Membrane Preparation for GPCR Binding Assays

The quality of the membrane preparation is critical for obtaining reliable and reproducible results in radioligand binding assays.[8] This protocol provides a general method for preparing crude membrane fractions from cultured cells or tissues expressing β-adrenergic receptors.

Materials:

-

Lysis Buffer: 5 mM Tris-HCl, 2 mM EDTA, pH 7.4. Keep on ice.

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4. Keep on ice.

-

Protease inhibitor cocktail (e.g., Sigma-Aldrich, P8340).

-

Dounce homogenizer or polytron.

-

High-speed refrigerated centrifuge.

Procedure:

-

Cell/Tissue Collection: Harvest cultured cells by scraping or pelleting by centrifugation. For tissues, excise and immediately place in ice-cold homogenization buffer.

-

Homogenization: Resuspend the cell pellet or minced tissue in ice-cold lysis buffer supplemented with a protease inhibitor cocktail. Homogenize using a Dounce homogenizer (10-20 strokes) or a polytron (2-3 bursts of 10-15 seconds) on ice.

-

Low-Speed Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

High-Speed Centrifugation: Carefully collect the supernatant and transfer it to ultracentrifuge tubes. Centrifuge at 40,000 x g for 30-45 minutes at 4°C to pellet the membrane fraction.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

-

Final Centrifugation: Repeat the high-speed centrifugation step.

-

Storage: Discard the supernatant and resuspend the final membrane pellet in a small volume of homogenization buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Aliquot the membrane preparation and store at -80°C until use.[9]

Protocol 2: Saturation Binding Assay with [¹²⁵I]-S(-)-Cyanopindolol

This assay is performed to determine the total number of β-adrenergic receptors (Bmax) and the equilibrium dissociation constant (Kd) of [¹²⁵I]-S(-)-Cyanopindolol.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

[¹²⁵I]-S(-)-Cyanopindolol (e.g., PerkinElmer, NEX189).

-

Non-selective β-AR antagonist for non-specific binding (e.g., Propranolol).

-

Prepared cell membranes.

-

96-well filter plates (e.g., Millipore, MSHVN4510).

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [¹²⁵I]-S(-)-Cyanopindolol. A typical concentration range is 1-200 pM.

-

Non-Specific Binding: To the non-specific binding wells, add a high concentration of a non-selective antagonist (e.g., 1 µM Propranolol).

-

Radioligand Addition: Add increasing concentrations of [¹²⁵I]-S(-)-Cyanopindolol to the appropriate wells.

-

Membrane Addition: Add a consistent amount of your membrane preparation to each well (typically 10-50 µg of protein per well). The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding versus the concentration of [¹²⁵I]-S(-)-Cyanopindolol.

-

Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Bmax (in fmol/mg protein) and Kd (in pM).

-

Protocol 3: Competition Binding Assay for Subtype Characterization

This assay is used to determine the relative proportions of β1 and β2 adrenergic receptor subtypes in a sample and the affinity (Ki) of unlabeled subtype-selective ligands.

Materials:

-

Same as for the saturation binding assay.

-

Subtype-selective unlabeled antagonists (e.g., CGP 20712A for β1, ICI 118551 for β2).

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competing unlabeled ligand.

-

Radioligand Addition: Add a fixed concentration of [¹²⁵I]-S(-)-Cyanopindolol to all wells (except blanks). A concentration close to the Kd value determined from the saturation assay is recommended.

-

Competitor Addition: Add increasing concentrations of the subtype-selective antagonist to the appropriate wells. A wide concentration range (e.g., 10⁻¹² to 10⁻⁵ M) is recommended.

-

Membrane Addition: Add a consistent amount of your membrane preparation to each well.

-

Incubation, Filtration, and Counting: Follow steps 5-7 from the saturation binding protocol.

-

Data Analysis:

-

Plot the percentage of specific binding versus the log concentration of the competing ligand.

-

Analyze the data using non-linear regression (one-site or two-site competition model). A two-site fit suggests the presence of both β1 and β2 subtypes.

-

The analysis will yield the IC50 value(s) for the competing ligand.

-

Calculate the Ki value(s) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Data Presentation: Interpreting the Results

The data obtained from these assays can be summarized in tables for clear comparison and interpretation.

Table 1: Representative Binding Affinities (Ki) of Ligands at Human β-AR Subtypes

| Ligand | β1-AR Ki (nM) | β2-AR Ki (nM) | β3-AR Ki (nM) | Selectivity |

| S(-)-Cyanopindolol | ~0.03 | ~0.03 | High | Non-selective |

| CGP 20712A | ~0.5 | ~250 | >1000 | β1-selective |

| ICI 118551 | ~300 | ~0.55 | ~360 | β2-selective |

| Isoproterenol | ~25 | ~15 | ~30 | Non-selective agonist |

| Norepinephrine | ~50 | ~1000 | ~2000 | β1 > β2/β3 agonist |

| Epinephrine | ~40 | ~30 | ~1500 | Non-selective agonist |

Note: These are approximate values and can vary depending on the experimental conditions and tissue/cell type.

Functional Validation: cAMP Assay

To confirm the antagonist properties of S(-)-Cyanopindolol and to assess the functional consequences of β-AR stimulation, a downstream functional assay such as a cyclic AMP (cAMP) accumulation assay is essential.[10][11]

Caption: The canonical β-AR Gs-cAMP signaling pathway.

Protocol 4: cAMP Accumulation Assay

Materials:

-

Cells expressing the β-adrenergic receptor subtype(s) of interest.

-

Stimulation Buffer: HBSS or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[11]

-

β-AR agonist (e.g., Isoproterenol).

-

S(-)-Cyanopindolol or other antagonists.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer, or a similar HTRF, ELISA, or luminescence-based kit).

Procedure:

-

Cell Seeding: Seed cells in a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.

-

Antagonist Pre-incubation: Remove the culture medium and add the stimulation buffer containing various concentrations of S(-)-Cyanopindolol or other antagonists. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add the β-AR agonist (e.g., Isoproterenol) at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration versus the log concentration of the antagonist.

-

Analyze the data using non-linear regression (log(inhibitor) vs. response) to determine the IC50 of the antagonist.

-

This confirms the ability of S(-)-Cyanopindolol to block the agonist-induced cAMP production, validating its antagonist activity.

-

Conclusion

S(-)-Cyanopindolol, particularly in its radiolabeled form, is an invaluable tool for the detailed characterization of β-adrenergic receptor subtypes. Its high affinity and non-selective nature allow for the accurate determination of total receptor populations, which can then be dissected into specific subtypes using competition assays with selective ligands. By combining robust binding assays with functional validation, researchers can gain a comprehensive understanding of β-AR pharmacology in their system of interest. The protocols outlined in this guide provide a solid foundation for drug development professionals and scientists to effectively utilize S(-)-Cyanopindolol in their research endeavors.

References

-

Eurofins DiscoverX. (n.d.). Membrane Preparations for GPCRs & Ion Channels. Retrieved from [Link]

-

GenScript. (n.d.). GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. Retrieved from [Link]

-

Brodde, O. E., & Michel, M. C. (2012). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Cardiology, 122(3), 159–174. [Link]

-

Multispan, Inc. (n.d.). MULTISCREEN™ Membrane Preparations. Retrieved from [Link]

-

Chung, K. Y., et al. (2021). Characterization of β-adrenergic receptors in bovine intramuscular and subcutaneous adipose tissue: comparison of lubabegron fumarate with β-adrenergic receptor agonists and antagonists. Journal of Animal Science, 99(8), skab223. [Link]

-

Cipolletta, E., & Rengo, G. (2018). β-Adrenergic Receptors: Not Always Outside-In. American Journal of Physiology-Heart and Circulatory Physiology, 314(3), H449-H451. [Link]

-

Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. ResearchGate. [Link]

-

Zhu, W. Z., et al. (2018). Gi-protein-coupled β1-adrenergic receptor. Acta Pharmacologica Sinica, 39(7), 1085–1092. [Link]

-

Violin, J. D., & Lefkowitz, R. J. (2007). Regulation of β-adrenergic receptor function. Annual Review of Pharmacology and Toxicology, 47, 53-78. [Link]

-

Lymperopoulos, A., Rengo, G., & Koch, W. J. (2012). Targeting the β-Adrenergic Receptor System Through G-Protein–Coupled Receptor Kinase 2: A New Paradigm for Therapy and Prognostic Evaluation in Heart Failure. Circulation: Heart Failure, 5(3), 369-377. [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

-

Frielle, T., et al. (1988). Structural basis of beta-adrenergic receptor subtype specificity studied with chimeric beta 1/beta 2-adrenergic receptors. Proceedings of the National Academy of Sciences, 85(24), 9494-9498. [Link]

-

Tomiyama, Y., et al. (2004). Pharmacological characterization of beta-adrenoceptor subtypes mediating relaxation in porcine isolated ureteral smooth muscle. The Journal of Urology, 172(3), 1188-1192. [Link]

-

Eurofins. (n.d.). beta2 Human Adrenoceptor GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

-

Agarwal, S., et al. (2024). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. Proceedings of the National Academy of Sciences, 121(40), e2318683121. [Link]

-

Engel, G., Hoyer, D., Berthold, R., & Wagner, H. (1981). (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig. Naunyn-Schmiedeberg's Archives of Pharmacology, 317(3), 277-285. [Link]

-

Seifert, R., et al. (2013). Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. PLoS ONE, 8(5), e64558. [Link]

-

Pointis, G., & D'Istria, M. (1985). Characteristics of the beta-adrenergic receptor in the rat ventral prostate using [125I]cyanopindolol. Journal of Receptor Research, 5(4), 337-349. [Link]

-

Molinoff, P. B., Wolfe, B. B., & Weiland, G. A. (1981). Demonstration of human platelet beta-adrenergic receptors using 125I-labeled cyanopindolol and 125I-labeled hydroxybenzylpindolol. Life Sciences, 29(5), 427-443. [Link]

-

Nikolaev, V. O., et al. (2010). β1-adrenergic receptor antagonists signal via PDE4 translocation. EMBO Reports, 11(11), 882–887. [Link]

-

Strosberg, A. D. (1995). Detection of β-Adrenergic Receptors by Radioligand Binding. In Methods in Molecular Biology (Vol. 41, pp. 221-230). Humana Press. [Link]

-

Heitz, A., et al. (1983). Human cardiac beta-adrenergic receptors: subtype heterogeneity delineated by direct radioligand binding. Journal of Cardiovascular Pharmacology, 5(4), 654-660. [Link]

-

Snavely, M. D., & Insel, P. A. (1982). A sensitive equilibrium binding assay for soluble beta-adrenergic receptors. Molecular Pharmacology, 22(3), 532-546. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Warne, T., et al. (2008). Structure of a β1-adrenergic G-protein-coupled receptor. Nature, 454(7203), 486-491. [Link]

-

ChEMBL. (n.d.). Assay: DRUGMATRIX: Adrenergic beta1 radioligand binding (ligand: [125I] Cyanopindolol) (CHEMBL1909091). Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanopindolol. Retrieved from [Link]

-

Warne, T., et al. (2011). The structural basis for agonist and partial agonist action on a β1-adrenergic receptor. Nature, 469(7329), 241–244. [Link]

-

Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]

-

Gauthier, C., et al. (1996). Differences between the third cardiac beta-adrenoceptor and the colonic beta 3-adrenoceptor in the rat. British Journal of Pharmacology, 117(6), 1167–1174. [Link]

-

van der Vliet, A., et al. (1995). Mediation of the positive chronotropic effect of CGP 12177 and cyanopindolol in the pithed rat by atypical beta-adrenoceptors, different from beta 3-adrenoceptors. British Journal of Pharmacology, 116(2), 1901-1909. [Link]

-

Hoey, A., & Sillence, M. N. (1997). Characteristics of cyanopindolol analogues active at the β3-adrenoceptor in rat ileum. Journal of Pharmacy and Pharmacology, 49(4), 414-419. [Link]

-

Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. [Link]

-

Warne, T., et al. (2011). The 2.1 Å Resolution Structure of Cyanopindolol-Bound β1-Adrenoceptor Identifies an Intramembrane Na+ Ion that Stabilises the Ligand-Free Receptor. PLoS ONE, 6(1), e16372. [Link]

-

Dr. Oracle. (2026, February 7). What are the differences among beta-blocker agents regarding receptor selectivity, intrinsic sympathomimetic activity, lipid solubility, additional pharmacologic actions, metabolism, half-life, and preferred clinical uses?. Retrieved from [Link]

Sources

- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characteristics of the beta-adrenergic receptor in the rat ventral prostate using [125I]cyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Demonstration of human platelet beta-adrenergic receptors using 125I-labeled cyanopindolol and 125I-labeled hydroxybenzylpindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. multispaninc.com [multispaninc.com]

- 9. CB1 GPCR Membrane Preparation Millipore [sigmaaldrich.com]

- 10. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

Probing G Protein-Coupled Receptor Dynamics: Application Notes and Protocols for S(-)-Cyanopindolol

Introduction: The Versatility of S(-)-Cyanopindolol in GPCR Research

S(-)-Cyanopindolol, a derivative of the beta-blocker pindolol, is a cornerstone tool for researchers in pharmacology and drug development focused on G protein-coupled receptors (GPCRs).[1][2] Its utility stems from its distinct pharmacological profile, acting as a high-affinity antagonist at β-adrenergic receptors (β1 and β2) and also exhibiting antagonist or partial agonist activity at serotonin 5-HT1A and 5-HT1B receptors.[1][3][4] This dual activity, combined with the availability of its radioiodinated derivative, [¹²⁵I]-iodocyanopindolol, makes it an invaluable probe for dissecting the complex signaling pathways governed by these critical receptor families.[1][3]

This comprehensive guide provides detailed application notes and protocols for the effective use of S(-)-Cyanopindolol in studying GPCRs. We will delve into the mechanistic basis of its action, provide step-by-step experimental procedures for receptor binding and functional assays, and offer insights into data interpretation, empowering researchers to leverage this powerful pharmacological tool with confidence and precision.

Mechanism of Action: A Tale of Two Receptor Families

S(-)-Cyanopindolol's interaction with GPCRs is multifaceted. At β-adrenergic receptors, it acts as a non-selective antagonist, binding to both β1 and β2 subtypes without initiating a cellular response.[1] This blockade prevents endogenous catecholamines like adrenaline and noradrenaline from activating the receptor, thereby inhibiting downstream signaling cascades, most notably the Gs-protein-mediated activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[1][5]

In the serotonergic system, S(-)-Cyanopindolol's effects are more nuanced. It is a potent antagonist at the presynaptic 5-HT1B autoreceptor, which plays a crucial role in regulating serotonin release.[6] At the 5-HT1A receptor, it can act as a partial agonist or antagonist depending on the cellular context and receptor expression levels.[7][8] This complex pharmacology makes it a valuable tool for investigating the feedback mechanisms that govern serotonergic neurotransmission.

Signaling Pathways

The following diagram illustrates the primary signaling pathways modulated by S(-)-Cyanopindolol at β-adrenergic and 5-HT1A/1B receptors.

Caption: S(-)-Cyanopindolol's dual modulation of GPCR signaling pathways.

Application I: Receptor Quantification and Characterization using Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the density (Bmax) and affinity (Kd) of receptors in a given tissue or cell preparation.[3] The radioiodinated form, [¹²⁵I]-iodocyanopindolol ([¹²⁵I]-ICYP), is an ideal ligand for this purpose due to its exceptionally high affinity and specific binding to β-adrenergic receptors.[9]

Core Principle

The assay involves incubating a biological sample (e.g., cell membranes) with increasing concentrations of [¹²⁵I]-ICYP. The amount of radioligand bound to the receptors is then measured. To distinguish between specific binding to the target receptor and non-specific binding to other cellular components, a parallel set of experiments is conducted in the presence of a high concentration of a non-radiolabeled competitor (e.g., propranolol) that saturates the specific binding sites.[10]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a cAMP functional assay to characterize S(-)-Cyanopindolol's antagonist activity.

Detailed Protocol: Antagonist-Mode cAMP Assay

1. Cell Culture and Plating:

-

Culture cells stably or transiently expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells) under standard conditions.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with serum-free media or a suitable assay buffer.

-

Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to the cells and incubate for a short period. This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal. [11] - Add varying concentrations of S(-)-Cyanopindolol to the wells and pre-incubate for 15-30 minutes.

-

Stimulate the cells by adding a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol, typically at its EC₈₀ concentration to ensure a robust response).

-

Incubate for a defined period (e.g., 15-30 minutes at 37°C). [11] 3. Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.

-

Perform the cAMP measurement assay (e.g., competitive binding assay where cellular cAMP competes with a labeled cAMP tracer).

4. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal as a function of the S(-)-Cyanopindolol concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response model and determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-induced response).

-

The antagonist's equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the agonist's concentration and its Kd.

Expected Results and Interpretation

When testing S(-)-Cyanopindolol in this assay format, you should observe a dose-dependent inhibition of the isoproterenol-induced cAMP signal. The potency of this inhibition (IC₅₀) provides a functional measure of its affinity as an antagonist at the β-adrenergic receptor. For its activity at 5-HT1A receptors, which couple to Gi, one would measure the inhibition of forskolin-stimulated cAMP accumulation. [7]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

-

Radioligand Binding: The clear distinction between total and non-specific binding, with the latter being a small fraction of the former, validates the specificity of the assay. The saturation of binding at high radioligand concentrations is a key indicator of a finite number of specific receptors.

-

cAMP Assay: A robust response to a known agonist (positive control) and a lack of response in untransfected cells (negative control) are essential. The dose-dependent nature of the antagonist's inhibition provides confidence in the measured IC₅₀ value.

By adhering to these principles and meticulously executing the protocols, researchers can generate reliable and reproducible data on the interaction of S(-)-Cyanopindolol with its target GPCRs.

References

-

Engel, G., Hoyer, D., Berthold, R., & Wagner, H. (1981). (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig. Naunyn-Schmiedeberg's archives of pharmacology, 317(3), 277–285. [Link]

-

Warne, T., Serrano-Vega, M. J., Serrano, M. G., Rosser, G., Kobilka, B. K., Tate, C. G., ... & Schertler, G. F. (2008). Structure of a β1-adrenergic G-protein-coupled receptor. Nature, 454(7203), 486-491. [Link]

-

Pucadyil, T. J., & Chattopadhyay, A. (2006). Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis. Journal of neurochemistry, 99(1), 263-275. [Link]

-

Iodocyanopindolol - Wikipedia. (n.d.). Retrieved from [Link]

-

De Blasi, A., & Stolk, J. M. (1986). Kinetic and Equilibrium Studies of (-)125Iodocyanopindolol Binding to β-Adrenoceptors on Human Lymphocytes. Life sciences, 39(1), 47-56. [Link]

-

Osuna, C., Garcia-Pergañeda, A., & Guerrero, J. M. (1996). Binding of [125I]iodocyanopindolol by rat Harderian gland crude membranes: Kinetic characteristics and day—night variations. Bioscience reports, 16(5), 369-377. [Link]

-

Cyanopindolol - Grokipedia. (n.d.). Retrieved from [Link]

-

My-Lien Nguyen, ... & Liggett, S. B. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. In Methods in Molecular Biology. [Link]

-

Miller-Gallacher, J. L., Nehme, R., Warne, T., Edwards, P. C., Schertler, G. F., Leslie, A. G., & Tate, C. G. (2014). The 2.1 Å resolution structure of cyanopindolol-bound β1-adrenoceptor identifies an intramembrane Na+ ion that stabilises the ligand-free receptor. PloS one, 9(3), e92727. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Molinoff, P. B., Wolfe, B. B., & Weiland, G. A. (1981). A radioreceptor assay in which iodocyanopindolol is used to determine propranolol and its active metabolites in unextracted serum or plasma. Clinical chemistry, 27(5), 705-710. [Link]

-

Cyanopindolol - Wikipedia. (n.d.). Retrieved from [Link]

-

Warne, T., Baker, J. G., Nehmé, R., Edwards, P. C., Leslie, A. G., Schertler, G. F., & Tate, C. G. (2015). Pharmacological Analysis and Structure Determination of 7-Methylcyanopindolol–Bound β1-Adrenergic Receptor. Molecular pharmacology, 88(3), 547-557. [Link]

-

Schipper, J., Tulp, M. T., & Sijbesma, H. (1985). Cyanopindolol is a highly potent and selective antagonist at the presynaptic serotonin autoreceptor in the rat brain cortex. Naunyn-Schmiedeberg's archives of pharmacology, 331(4), 398-401. [Link]

-

Hoey, A. J., Jackson, C. M., Pegg, G. G., & Sillence, M. N. (1996). Characteristics of cyanopindolol analogues active at the beta 3-adrenoceptor in rat ileum. British journal of pharmacology, 117(4), 712–716. [Link]

-

Bojanic, D., & Filer, D. (1987). Characteristics of the beta-adrenergic receptor in the rat ventral prostate using [125I]cyanopindolol. The Journal of steroid biochemistry, 26(6), 717-722. [Link]

-

Warne, T., Edwards, P. C., Doré, A. S., Serrano-Vega, M. J., Leslie, A. G., Schertler, G. F., & Tate, C. G. (2019). Molecular basis for high affinity agonist binding in GPCRs. eLife, 8, e47908. [Link]

-

Flügel-Koch, C., & Lütjen-Drecoll, E. (1992). [Quantitative autoradiography with (125I)cyanopindolol of ocular tissues]. Ophthalmologe, 89(2), 115-120. [Link]

-

Warne, T., Moukhametzianov, R., Baker, J. G., Nehmé, R., Edwards, P. C., Leslie, A. G., ... & Tate, C. G. (2011). The structural basis for agonist and partial agonist action on a β1-adrenergic receptor. Nature, 469(7329), 241-244. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

-

Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-9. [Link]

-

Su, M., Zhu, L., Wang, Y., Li, Y., Xu, Y., Yang, F., ... & Zhang, C. (2020). Structures of β1-adrenergic receptor in complex with Gs and ligands of different efficacies. Nature communications, 11(1), 1-12. [Link]

-

Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2, 1-9. [Link]

-

Cornfield, L. J., Sills, M. A., & Wood, M. D. (1996). Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors. British journal of pharmacology, 117(1), 21-22. [Link]

-

Hoey, A. J., Jackson, C. M., Pegg, G. G., & Sillence, M. N. (1996). Characteristics of cyanopindolol analogues active at the beta 3-adrenoceptor in rat ileum. British journal of pharmacology, 117(4), 712-716. [Link]

-

Miller-Gallacher, J. L., et al. (2014). The 2.1 Å Resolution Structure of Cyanopindolol-Bound β1-Adrenoceptor Identifies an Intramembrane Na+ Ion that Stabilises the Ligand-Free Receptor. PLOS One. [Link]

-

Miller-Gallacher, J. L., et al. (2014). (PDF) The 2.1 Å Resolution Structure of Cyanopindolol-Bound β1-Adrenoceptor Identifies an Intramembrane Na Ion that Stabilises the Ligand-Free Receptor. ResearchGate. [Link]

-

Hoey, A. J., et al. (1996). Characteristics of cyanopindolol analogues active at the β3-adrenoceptor in rat ileum. British Journal of Pharmacology. [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]

-

Hoey, A. J., et al. (1996). Characteristics of cyanopindolol analogues active at the β3‐adrenoceptor in rat ileum. British Journal of Pharmacology. [Link]

-

Romero, L., et al. (2000). Partial 5-HT1A Receptor Agonist Properties of (-)Pindolol in Combination With Citalopram on Serotonergic Dorsal Raphe Cell Firing in Vivo. Neuropsychopharmacology. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Cyanopindolol - Wikipedia [en.wikipedia.org]

- 3. Iodocyanopindolol - Wikipedia [en.wikipedia.org]

- 4. S(-)-Cyanopindolol solid, = 98 HPLC 874882-72-1 [sigmaaldrich.com]

- 5. crystal.ku.edu [crystal.ku.edu]

- 6. Cyanopindolol is a highly potent and selective antagonist at the presynaptic serotonin autoreceptor in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 2.1 Å Resolution Structure of Cyanopindolol-Bound β1-Adrenoceptor Identifies an Intramembrane Na+ Ion that Stabilises the Ligand-Free Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Receptor Density Quantification using [125I]-Cyanopindolol

Strategic Overview & Mechanism

[125I]-Cyanopindolol (ICYP) is the gold-standard radioligand for quantifying

Critical Mechanistic Insight:

While ICYP is primarily marketed for

-

In Cardiac/Lung Tissue: ICYP binds almost exclusively to

-ARs. -

In CNS Tissue: ICYP binds both

-ARs and 5-HT receptors.[1] -

The Solution: To measure receptor density (

) accurately in the brain, you must chemically "mask" the off-target receptor. (See Section 3: Selectivity Cocktails).

Experimental Logic: Saturation vs. Competition

To measure Receptor Density (

-

Variable: Concentration of Radioligand ([125I]-CYP).[1][4][5][6][7][8][9]

-

Constant: Protein concentration.

-

Output: A curve approaching a plateau (

), allowing calculation of

Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways and workflow for a successful ICYP assay.

Figure 1: Decision logic for buffer composition based on tissue origin to ensure specificity of

Detailed Protocol: Saturation Binding

A. Materials & Reagents

| Component | Specification | Purpose |

| Radioligand | [125I]-(-)-Cyanopindolol | 2200 Ci/mmol.[11] High affinity tracer. |

| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl | Mg |

| NSB Agent | (-)-Propranolol (10 mM stock) | Defines Non-Specific Binding (NSB). |

| Filters | Whatman GF/B or GF/C | Glass fiber filters for separation. |

| Pre-soak Sol. | 0.3% Polyethyleneimine (PEI) | Critical: Reduces filter background binding. |

B. Membrane Preparation (Brief)

-

Homogenize tissue in ice-cold Assay Buffer (e.g., Polytron, 15s bursts).

-

Centrifuge at low speed (500 x g, 10 min) to remove nuclei/debris.

-

Centrifuge supernatant at high speed (40,000 x g, 20 min) to pellet membranes.

-

Resuspend pellet in Assay Buffer. Protein concentration is critical: Aim for 0.2 – 0.5 mg/mL final concentration in the assay.

C. Assay Setup (96-well or Tube format)

Total Volume: 250

Concentration Range: Prepare 8–10 concentrations of [125I]CYP.

-

Range Recommendation: 5 pM to 500 pM (approx.

to

Pipetting Scheme:

-

Buffer: Add Assay Buffer to bring volume to 250

L. -

NSB Definition (3 tubes/conc): Add 25

L of Propranolol (Final conc: 1-

Note: If targeting 5-HT receptors, use 10

M Serotonin instead.[12]

-

-

Total Binding (3 tubes/conc): Add 25

L of Vehicle (Buffer). -

Radioligand: Add 25

L of [125I]CYP at increasing concentrations. -

Start Reaction: Add 200

L of Membrane Preparation .

D. Incubation & Termination

-

Incubate: 60–90 minutes at 37°C (or 2 hours at 25°C). Equilibrium is slower at lower temps but degradation is reduced.

-

Harvest: Rapidly filter through GF/B filters (pre-soaked in 0.3% PEI for >1 hr) using a cell harvester (e.g., Brandel or PerkinElmer).

-

Wash: Wash filters 3x with 4 mL ice-cold wash buffer (50 mM Tris-HCl).

-

Expert Tip: Cold wash buffer prevents dissociation of the bound ligand during the wash step.

-

-

Count: Transfer filters to tubes and count in a Gamma Counter.

Data Analysis & Calculations

Do not rely solely on Scatchard plots, which distort error. Use Non-Linear Regression (e.g., GraphPad Prism, SigmaPlot).

Step 1: Calculate Specific Binding

Step 2: Convert CPM to Molar Concentration

Raw CPM (Counts Per Minute) must be converted to fmol/mg protein to derive

Formula:

-

Counter Efficiency: Typically 0.75 – 0.80 (75-80%) for gamma counters.

-

2.22: Conversion factor (

). -

Specific Activity: Adjust for decay! [125I] half-life is 60 days.

-

Rule of Thumb: If the reagent is 30 days old, specific activity is

of the original.

-

Step 3: Curve Fitting (One-Site Binding)

Fit data to the equation:

-

Y: Specific Binding (fmol/mg).

-

X: Free Ligand Concentration (nM).

- : Maximum receptor density (fmol/mg protein).[4][9]

- : Equilibrium dissociation constant (nM).

Data Presentation Example

| [125I]CYP (pM) | Total CPM | NSB CPM | Specific CPM | Specific Bound (fmol/mg) |

| 10 | 1500 | 200 | 1300 | 5.2 |

| 25 | 3200 | 250 | 2950 | 11.8 |

| 50 | 5800 | 350 | 5450 | 21.8 |

| ... | ... | ... | ... | ...[5][13] |

| 500 | 12000 | 800 | 11200 | 44.8 ( |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High NSB (>30%) | Filter binding or "sticky" ligand. | Ensure filters are pre-soaked in 0.3% PEI. Use polypropylene tubes/plates, not polystyrene. |

| Low Specific Signal | Receptor degradation or low expression. | Add protease inhibitors to membrane prep. Increase protein amount (but stay within <10% ligand depletion zone). |

| Ligand Depletion | Too much protein relative to ligand volume. | Ensure <10% of total added radioligand is bound. If >10%, dilute membrane or increase reaction volume. |

| Biphasic Curve | Binding to multiple sites ( | Use specific blockers (e.g., CGP 20712A for |

References

-

Hoyer, D., et al. (1982). "[125I]-Iodocyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig." Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Pauwels, P. J., et al. (1988). "The 5-HT1A receptor in the human brain: characterisation and autoradiographic localisation." Journal of Neurochemistry.

-

PerkinElmer (Revvity). "Iodo-(-)-Cyanopindolol, [125I] Technical Data Sheet."

-

Motulsky, H. J., & Neubig, R. R. (2002). "Analysis of radioligand binding data." Current Protocols in Neuroscience.

-

Engel, G., et al. (1981). "(-)-[125I]Iodocyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig." Naunyn-Schmiedeberg's Arch Pharmacol.

Sources

- 1. Iodocyanopindolol - Wikipedia [en.wikipedia.org]

- 2. Iodo-(-)-Cyanopindolol, [125I], 100µCi (3.7MBq) | Revvity [revvity.co.jp]

- 3. graphpad.com [graphpad.com]

- 4. Demonstration of human platelet beta-adrenergic receptors using 125I-labeled cyanopindolol and 125I-labeled hydroxybenzylpindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G protein dependent alterations in [125I]iodocyanopindolol and +/- cyanopindolol binding at 5-HT1B binding sites in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characteristics of the beta-adrenergic receptor in the rat ventral prostate using [125I]cyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective beta-antagonists are equally and highly potent at 5-HT sites in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. (-)-[125I]-iodopindolol, a new highly selective radioiodinated beta-adrenergic receptor antagonist: measurement of beta-receptors on intact rat astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

S(-)-Cyanopindolol for in vitro autoradiography protocols

Application Note: High-Resolution Mapping of -Adrenergic Receptor Subtypes

Protocol: S(-)-[ I]-Cyanopindolol In Vitro Autoradiography

Introduction: The Gold Standard for -AR Mapping

In the landscape of G-Protein Coupled Receptor (GPCR) localization, S(-)-[

Critical Scientific Insight:

Researchers must distinguish between the racemic mixture (

Pharmacological Strategy & Experimental Logic

S(-)-[

The Specificity Matrix

To ensure you are visualizing the correct protein, the incubation buffer must be modified with specific "masking" agents (blockers) that occlude off-target sites.

| Target Receptor | Radioligand | Masking Agent (Blocker) | Concentration | Function |

| Total | Serotonin (5-HT) | 10 | Blocks 5-HT | |

| ICI 118,551 | 50-100 nM | Selectively blocks | ||

| CGP 20712A | 100-300 nM | Selectively blocks | ||

| Non-Specific (NSB) | ( | 1-10 | Blocks all |

Mechanistic Logic Diagram

The following diagram illustrates the competitive binding logic used to isolate specific receptor subtypes.

Caption: Competitive binding logic. Specific antagonists (grey) are used to "mask" subtypes, forcing the radioligand (red) to bind only to the unblocked target of interest.

Detailed Experimental Protocol

Safety Note:

Phase 1: Tissue Preparation

-

Harvest: Rapidly remove tissue (brain, heart, lung) and freeze in isopentane cooled by dry ice (-40°C to -50°C).

-

Storage: Store at -80°C.

-

Sectioning: Cut 20

m sections in a cryostat at -20°C. Thaw-mount onto gelatin-coated or positively charged (Superfrost Plus) slides. -

Desiccation: Vacuum desiccate slides for 2-4 hours at 4°C to ensure adhesion. Store at -80°C with desiccant until use.

Phase 2: Buffer Preparation

Prepare fresh on the day of the experiment.

-

Standard Assay Buffer:

-

50 mM Tris-HCl[3]

-

120 mM NaCl (Maintains physiological ionic strength)

-

5 mM KCl

-

2 mM MgCl

(Stabilizes receptor-G-protein complex) -

1 mM EDTA (Inhibits metalloproteases)

-

Adjust pH to 7.4 at 25°C.

-

-

Pre-Incubation Buffer: Same as Assay Buffer, but without radioligand.

Phase 3: The Binding Workflow

Caption: Step-by-step autoradiography workflow.[3][4][5] The pre-incubation step is critical for removing endogenous neurotransmitters that would compete with the radioligand.

Step-by-Step Execution:

-

Pre-Incubation: Place slides in coplin jars containing Pre-Incubation Buffer for 30 minutes at room temperature (RT). Why? This washes away endogenous norepinephrine/epinephrine which would otherwise compete with the ligand.

-

Incubation: Transfer slides to assay chambers containing

I-CYP (20-50 pM) + specific blockers (see Specificity Matrix).-